molecular formula C29H29FN4O B612007 Derazantinib CAS No. 1234356-69-4

Derazantinib

カタログ番号: B612007
CAS番号: 1234356-69-4
分子量: 468.6 g/mol
InChIキー: KPJDVVCDVBFRMU-AREMUKBSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Derazantinib (ARQ 087) is an orally bioavailable, ATP-competitive, pan-fibroblast growth factor receptor (FGFR) inhibitor with potent activity against FGFR1, FGFR2, and FGFR3 kinases. It preferentially targets FGFR-driven tumors, particularly those with FGFR2 gene fusions, amplifications, or mutations, which are prevalent in intrahepatic cholangiocarcinoma (iCCA) and gastric cancer . Preclinical studies demonstrated its ability to inhibit tumor growth in FGFR2-driven xenograft models (e.g., NCI-H716 and SNU-16) and FGFR2-transfected BaF3 murine cell lines .

Clinically, this compound has shown efficacy in biomarker-selected populations. In a phase 1/2 trial for FGFR2 fusion-positive iCCA, it achieved an objective response rate (ORR) of 20.7% and a disease control rate (DCR) of 82.8% . Updated data from the FIDES-01 trial reported a DCR of 74.8% and median progression-free survival (PFS) of 7.8 months . Its safety profile includes manageable toxicities such as hyperphosphatemia (75.9% in selected cohorts), asthenia, and ocular disorders, with dose adjustments rarely required .

This compound’s unique differentiation lies in its dual inhibition of FGFR and colony-stimulating factor 1 receptor (CSF1R), a key regulator of tumor-associated macrophages (TAMs). This dual activity may enhance antitumor immune responses when combined with checkpoint inhibitors like atezolizumab .

準備方法

Chemical Synthesis and Structural Characterization

Derazantinib (C₂₉H₂₉FN₄O) is a small molecule inhibitor with a molecular weight of 468.6 g/mol . The dihydrochloride salt form (C₂₉H₃₁Cl₂FN₄O) increases solubility and stability, with a molecular weight of 541.49 g/mol . While detailed synthetic pathways remain proprietary, structural insights from safety data sheets and kinase profiling studies reveal critical features:

  • Core structure : A phenylglycine scaffold with substitutions enhancing FGFR1/2/3 binding .

  • Salt formation : The dihydrochloride form is prepared via reaction with hydrochloric acid, optimizing pharmacokinetic properties .

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular formulaC₂₉H₂₉FN₄O
Molecular weight468.6 g/mol
Solubility in DMSO25 mg/mL
Solubility in DMF30 mg/mL
Partition coefficientNot determined

Preparation of Stock Solutions and Formulations

Stock Solution Preparation

This compound’s solubility profile dictates specific solvent systems for in vitro and in vivo applications. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA), followed by dilution in aqueous buffers .

Table 2: Stock Solution Preparation Guidelines

Stock ConcentrationVolume Required per 1 mg
1 mM2.1342 mL
5 mM0.4268 mL
10 mM0.2134 mL

For in vivo studies, this compound is formulated in a solvent mixture of DMA:cremophor EL:propylene glycol:0.2M acetate buffer (pH 5) (10:10:30:50) . This formulation ensures stability and bioavailability, with a dosing volume of 10 mL/kg in murine models .

In Vitro Preparation Methods

Kinase Inhibition Assays

This compound’s pan-FGFR activity is validated through kinase profiling against 298 kinases at 0.1 μM . Key steps include:

  • Kinase preparation : Recombinant kinases are incubated with this compound in buffer containing Mg²⁺ and ATP.

  • IC₅₀ determination : For kinases showing >50% inhibition at 0.1 μM, dose-response curves are generated using 3-fold serial dilutions .

Table 3: Kinase Inhibition Profile of this compound

KinaseIC₅₀ (nM)
FGFR1<10
FGFR2<10
RET20
VEGFR250

Cell Proliferation Assays

Anti-proliferative effects are assessed in FGFR2-driven cell lines (e.g., NCI-H716, SNU-16):

  • Cell seeding : 96-well plates are inoculated with 5,000 cells/well.

  • Compound treatment : this compound is added at concentrations up to 100 μM for 72 hours .

  • Viability measurement : MTS assays quantify metabolic activity, with GI₅₀ values calculated using nonlinear regression .

In Vivo Preparation Methods

Xenograft Models

This compound’s efficacy is evaluated in subcutaneous xenografts (e.g., SNU-16 in NCr nu/nu mice):

  • Tumor implantation : 1–2 mm³ tumor fragments are transplanted into flanks.

  • Dosing regimen : 10 mg/kg this compound is administered orally once daily .

  • Pharmacokinetic sampling : Plasma and tumors are collected 4 hours post-dose for LC-MS/MS analysis .

Formulation Optimization

The in vivo formulation requires sequential solvent mixing to prevent precipitation:

  • Master liquid : this compound is dissolved in DMSO at 10 mg/mL.

  • Dilution : DMSO master liquid is mixed with PEG300 (30%), Tween 80 (10%), and ddH₂O (50%) .

  • Clarification : Solutions are vortexed and centrifuged to ensure clarity before administration .

Analytical Characterization

Purity and Stability Assessment

High-performance liquid chromatography (HPLC) methods are employed to monitor this compound’s stability under varying conditions:

  • Storage : Lyophilized powder remains stable at -20°C for 24 months .

  • Solution stability : DMSO stock solutions are stable for 3 months at -80°C .

Solubility Profiling

This compound’s solubility is pH-dependent, with optimal dissolution achieved in DMA-containing buffers :

  • Aqueous solubility : <0.1 mg/mL in PBS (pH 7.4).

  • Enhanced solubility : 0.25 mg/mL in DMF:PBS (1:3) .

化学反応の分析

反応の種類: デラザチニブは、以下のものを含むさまざまな化学反応を起こします。

    酸化: デラザチニブは酸化されてスルホキシドおよびスルホンを形成することができます。

    還元: 還元反応により、ニトロ基をアミンに変換することができます。

    置換: 求核置換反応は、ベンゾキナゾリンコアに異なる置換基を導入します。

一般的な試薬と条件:

    酸化: 過酸化水素またはm-クロロ過安息香酸。

    還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。

    置換: アルキルハライドまたはアリールハライドを塩基性条件下で。

形成される主な生成物:

科学的研究の応用

Intrahepatic Cholangiocarcinoma (iCCA)

Efficacy and Safety:

  • In a multicenter phase 1/2 study involving patients with advanced or unresectable iCCA harboring FGFR2 fusions, derazantinib demonstrated an overall response rate (ORR) of 20.7% and a disease control rate (DCR) of 82.8% . The median progression-free survival (PFS) was reported at 5.7 months .
  • Subsequent results from the phase 2 FIDES-01 trial indicated an ORR of 24% and a DCR of 72.8% , with a median PFS of 6.6 months for patients who had received at least one prior chemotherapy regimen .

Adverse Effects:
Common treatment-related adverse events included hyperphosphatemia (75.9%), asthenia/fatigue (69%), and eye toxicity (41.4%). Most adverse events were manageable, with only a small percentage leading to treatment discontinuation .

Urothelial Carcinoma

This compound is also being investigated in patients with metastatic urothelial carcinoma (mUC). A study assessing its efficacy as monotherapy or in combination with atezolizumab revealed limited efficacy; the ORR was only 8.2% . However, it was well-tolerated, indicating potential for further exploration in combination therapies.

Comparative Efficacy Data

Cancer Type Study Phase Objective Response Rate (ORR) Disease Control Rate (DCR) Median Progression-Free Survival (mPFS)
Intrahepatic CholangiocarcinomaPhase 1/220.7%82.8%5.7 months
Intrahepatic CholangiocarcinomaPhase 2 FIDES-0124%72.8%6.6 months
Urothelial CarcinomaPhase 1/28.2%Not specifiedNot specified

Ongoing Research and Future Directions

Several clinical trials are currently investigating this compound's potential across various tumor types:

  • FIDES-02 Trial: This ongoing phase 1/2 trial is evaluating this compound as monotherapy and in combination with atezolizumab for advanced urothelial cancer .
  • Additional Trials: Further studies are planned to explore this compound's efficacy in other malignancies characterized by FGFR alterations.

作用機序

デラザチニブは、線維芽細胞増殖因子受容体サブタイプ1、2、および3の活性を阻害することによって効果を発揮します。この阻害は、線維芽細胞増殖因子受容体媒介シグナル伝達経路を破壊し、腫瘍細胞の増殖、血管新生、および生存の抑制につながります。 分子標的は、腫瘍の増殖と進行において重要な役割を果たす線維芽細胞増殖因子受容体チロシンキナーゼです .

類似の化合物:

デラザチニブの独自性: デラザチニブは、線維芽細胞増殖因子受容体とコロニー刺激因子受容体-1の両方に対する二重阻害によって独自であり、腫瘍細胞と腫瘍微小環境の両方を標的とすることで、その抗腫瘍活性を強化しています。 この二重阻害は、デラザチニブを免疫チェックポイント阻害剤との併用療法に有望な候補にしています .

類似化合物との比較

Mechanism and Selectivity

Derazantinib belongs to the second-generation FGFR inhibitors, which are reversible, ATP-competitive, and pan-FGFR selective.

Compound Targets CSF1R Inhibition Key Indications
This compound FGFR1–3, CSF1R Yes iCCA, gastric cancer
Pemigatinib FGFR1–3 No iCCA, urothelial carcinoma (UC)
Infigratinib FGFR1–3 No iCCA
Erdafitinib FGFR1–4 No UC
Futibatinib FGFR1–4 (irreversible) No iCCA

Efficacy in iCCA

This compound’s efficacy in FGFR2 fusion-positive iCCA is comparable to other FGFR inhibitors but with nuanced differences:

Compound ORR DCR Median PFS (Months) Study Phase
This compound 20.7–21.4% 74.8–82.8% 7.8 Phase 2 (FIDES-01)
Pemigatinib 35.5% 82% 6.9 Phase 2 (FIGHT-202)
Infigratinib 23.1% 83.9% 7.3 Phase 2
Futibatinib 41.7% 82.5% 8.9 Phase 2 (FOENIX-CCA2)

While pemigatinib and futibatinib show higher ORRs, this compound’s DCR and PFS are competitive. Notably, this compound has demonstrated activity in both FGFR2 fusions and amplifications, whereas pemigatinib is primarily effective in fusion-positive tumors .

Pharmacokinetics and Drug Binding

This compound’s pharmacokinetic (PK) profile includes a median half-life of ~40 hours, supporting once-daily dosing.

Parameter This compound Infigratinib
Half-life (hours) ~40 20–30
Protein Binding High Moderate
Free Fraction (Fu) ~1% ~10%

Combination Therapy Potential

This compound’s CSF1R inhibition provides a unique advantage in modulating the tumor microenvironment. Preclinical data show synergy with paclitaxel in gastric cancer models, achieving complete tumor regression in FGFR2 fusion-positive xenografts . Clinical trials (FIDES-02/03) are evaluating combinations with atezolizumab (anti-PD-L1) and ramucirumab (anti-VEGFR2), which may enhance efficacy compared to single-target FGFR inhibitors .

生物活性

Derazantinib (ARQ 087) is a potent, orally bioavailable inhibitor targeting fibroblast growth factor receptors (FGFR1-3), with a particular emphasis on FGFR2. It has been primarily investigated for its therapeutic potential in various cancers characterized by FGFR genetic alterations, particularly intrahepatic cholangiocarcinoma (iCCA) and keloids. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in clinical trials, and case studies.

This compound functions as an ATP-competitive pan-FGFR inhibitor , effectively blocking the signaling pathways activated by FGFRs. This inhibition leads to reduced cell proliferation, migration, and invasion in FGFR-dependent tumors. The compound has shown significant activity against FGFR2-driven tumor models, including xenografts and transfected cell lines, demonstrating its potential for treating cancers with FGFR aberrations .

Intrahepatic Cholangiocarcinoma (iCCA)

Clinical trials have established this compound's efficacy in patients with advanced iCCA harboring FGFR2 fusions. Notably:

  • Phase 1/2 Trials : In a multicenter study involving patients with unresectable iCCA, this compound was administered at a daily dose of 300 mg. The results indicated a 24% objective response rate and a disease control rate of 72.8% . The median progression-free survival (mPFS) was reported at 6.6 months .
  • Safety Profile : The treatment was generally well tolerated, with manageable adverse effects, reinforcing its potential as a therapeutic option for patients who have progressed after first-line chemotherapy .

Keloid Treatment

Recent studies have explored this compound's application in treating keloids, which are fibrous tissue growths resulting from excessive collagen deposition:

  • In Vitro Studies : this compound inhibited the proliferation and migration of keloid fibroblasts significantly, promoting apoptosis and reducing collagen production .
  • Animal Models : In athymic nude mice implanted with keloid tissues, local injections of this compound resulted in decreased collagen accumulation and angiogenesis compared to controls .

Summary of Clinical Findings

Study TypePopulation DescriptionObjective Response RateMedian Progression-Free SurvivalDisease Control Rate
Phase 1/2 iCCA StudyAdvanced iCCA with FGFR2 fusion24%6.6 months72.8%
Keloid StudyKeloid fibroblasts in vitro and in vivoSignificant inhibitionNot applicableNot applicable

Case Studies

  • Case Study in iCCA : A patient with advanced iCCA demonstrated a confirmed partial response to this compound after failing previous treatments. This case supports the drug's role as a viable option for patients with specific genetic markers .
  • Keloid Treatment Case : In a controlled experiment involving keloid fibroblasts treated with this compound, significant reductions in cell viability and collagen production were observed, suggesting potential for further clinical exploration in dermatological applications .

Q & A

Basic Research Questions

Q. What is the mechanism of action of derazantinib, and how can researchers validate its multi-kinase inhibitory properties?

this compound is a multi-targeted tyrosine kinase inhibitor (TKI) with activity against FGFR1–3, CSF1R, and VEGFR2. Researchers can validate its mechanism using kinase inhibition assays (e.g., ATP-competitive binding studies) and cell-line models with FGFR-driven tumors. Preclinical studies demonstrate its efficacy in suppressing FGFR2 fusion-positive intrahepatic cholangiocarcinoma (iCCA) proliferation .

Q. How are clinical trials for this compound structured to assess safety and efficacy in FGFR-altered cancers?

Phase I/II trials (e.g., NCT01752920) typically employ dose-escalation (250–425 mg QD) to determine the recommended phase 2 dose (RP2D), balancing toxicity (e.g., dose-dependent increases in ALT elevation and fatigue) and efficacy. Adaptive designs allow post hoc biomarker stratification (e.g., FGFR2 fusions vs. mutations) to refine patient cohorts .

Q. What are the common adverse events (AEs) associated with this compound, and how should they be monitored in clinical studies?

Key AEs include fatigue (49%), elevated ALT (30%), and diarrhea (23%). Methodological monitoring involves routine liver function tests (LFTs), CTCAE grading, and dose adjustments based on toxicity thresholds. Preemptive AE management protocols are critical for maintaining patient compliance .

Q. Which efficacy metrics are prioritized in this compound trials, and how are they analyzed?

Primary endpoints include objective response rate (ORR), disease control rate (DCR), and median progression-free survival (mPFS). For example, in FGFR2 fusion-positive iCCA, this compound achieved ORR=20.7%, DCR=82.8%, and mPFS=5.7 months. Statistical methods like RECIST v1.1 and Kaplan-Meier analysis are standard .

Advanced Research Questions

Q. How can researchers optimize this compound dosing to balance efficacy and toxicity?

Pharmacokinetic/pharmacodynamic (PK/PD) modeling from phase I data (80 patients) shows a therapeutic index between 250 mg and 425 mg QD. Dose optimization should integrate toxicity thresholds (e.g., ALT elevation) and exposure-response relationships using population PK models .

Q. What strategies are effective for combining this compound with immunotherapies or other targeted agents?

Preclinical data suggest synergy between this compound (CSF1R inhibition) and PD-L1 inhibitors (e.g., atezolizumab) by depleting tumor-associated macrophages. Clinical trials like FIDES-02 (NCT04045665) use a phase I/II design to evaluate safety and efficacy of combination regimens .

Q. How can researchers address acquired resistance to this compound in FGFR-driven cancers?

Resistance mechanisms (e.g., gatekeeper mutations) can be studied using longitudinal tumor genomic profiling and in vitro models (e.g., patient-derived xenografts). Combinatorial approaches with second-line FGFR inhibitors or downstream pathway blockers (e.g., MAPK inhibitors) are under exploration .

Q. What biomarker strategies improve patient stratification for this compound therapy?

FGFR2 fusions (detected via NGS or FISH) are the strongest predictors of response. Researchers should prioritize enrolling patients with FGFR2 rearrangements and exclude those without FGFR alterations, as non-FGFR-aberrant tumors show minimal benefit .

Q. How should contradictory efficacy data across this compound trials be interpreted?

Discrepancies in ORR (e.g., 20.7% in phase I/II vs. 21.4% in FIDES-01) may stem from cohort heterogeneity (e.g., prior therapies) or trial design differences. Meta-analyses adjusting for patient characteristics and biomarker status are recommended to reconcile findings .

Q. What preclinical models best recapitulate this compound’s anti-tumor activity?

Patient-derived xenograft (PDX) models of FGFR2 fusion-positive iCCA and gastric cancer (GC) are validated platforms. These models enable direct comparisons with other FGFR inhibitors (e.g., erdafitinib) and combination therapies .

特性

IUPAC Name

(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJDVVCDVBFRMU-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234356-69-4
Record name Derazantinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234356694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Derazantinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14889
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DERAZANTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B0H171MJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。